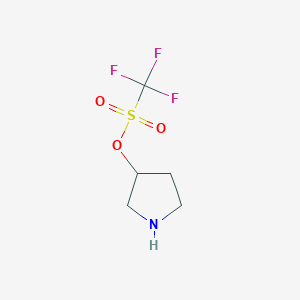

Pyrrolidin-3-yl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

pyrrolidin-3-yl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO3S/c6-5(7,8)13(10,11)12-4-1-2-9-3-4/h4,9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHYFOACVPQNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Reaction with Trifluoromethanesulfonic Acid

Reagents : Pyrrolidine, trifluoromethanesulfonic acid (triflic acid), and an organic base (e.g., triethylamine).

-

- Dissolve pyrrolidine in a suitable solvent such as dichloromethane.

- Slowly add triflic acid to the solution while maintaining the temperature at around 0°C to 5°C.

- After the addition, allow the mixture to warm to room temperature and stir for several hours.

- The reaction can be quenched with a saturated sodium bicarbonate solution to neutralize excess acid.

- Extract the organic layer and wash with water, then dry over anhydrous magnesium sulfate.

- Remove the solvent under reduced pressure to yield pyrrolidin-3-yl trifluoromethanesulfonate as an oily residue.

Method 2: Using Trifluoromethanesulfonic Anhydride

Reagents : Pyrrolidine, trifluoromethanesulfonic anhydride, and a tertiary amine base.

-

- In a cooled reaction setup (−10°C to −40°C), dissolve pyrrolidine in an alkane solvent (e.g., n-hexane).

- Add trifluoromethanesulfonic anhydride dropwise while stirring.

- Introduce a tertiary amine base to facilitate the reaction.

- Stir the mixture for a specified time until complete conversion is observed.

- Filter out any insoluble salts formed during the reaction and evaporate the solvent to obtain the desired triflate.

Method 3: One-Pot Synthesis from Silylated Precursors

Reagents : Silylated pyrrolidine derivatives, trifluoromethanesulfonic acid or its anhydride.

-

- Combine silylated pyrrolidine with triflic acid in a one-pot reaction setup.

- The reaction can proceed without isolating intermediates, allowing for higher efficiency.

- Control temperature and stirring conditions to optimize yield and minimize impurities.

- Isolate the product by standard extraction techniques followed by purification steps such as distillation or crystallization.

| Method | Yield (%) | Purity (%) | Reaction Time | Solvent Used |

|---|---|---|---|---|

| Reaction with Triflic Acid | ~85 | >95 | Several hours | Dichloromethane |

| Using Triflic Anhydride | ~90 | >98 | Few hours | n-Hexane |

| One-Pot Synthesis | ~80 | >97 | Continuous | Varies (alkane solvent) |

Recent studies emphasize the importance of using appropriate solvents and reaction conditions to enhance yield and purity. For instance, using n-hexane as a solvent has been shown to provide cleaner products compared to dichloromethane due to lower solubility of by-products. Additionally, employing a one-pot synthesis approach can significantly reduce processing time and improve overall efficiency.

The preparation of pyrrolidin-3-yl trifluoromethanesulfonate can be efficiently achieved through various methods involving triflic acid or its anhydride. The choice of method depends on factors such as desired yield, purity requirements, and available reagents. Continuous advancements in synthetic methodologies will likely lead to even more efficient processes in the future.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield a variety of functionalized pyrrolidine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atom or the ring structure.

Scientific Research Applications

Pyrrolidin-3-yl trifluoromethanesulfonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research into the compound’s pharmacological effects has led to the discovery of new drug candidates targeting various diseases.

Industry: Pyrrolidin-3-yl trifluoromethanesulfonate is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pyrrolidin-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is highly reactive, allowing the compound to participate in various chemical transformations. These interactions can modulate biological pathways and influence the activity of enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares Pyrrolidin-3-yl trifluoromethanesulfonate with structurally related triflates, highlighting key properties and applications:

Reactivity and Selectivity

- Alkylation Efficiency : Methyl, ethyl, and 2-fluoroethyl triflates are widely used as alkylating agents. Under microwave-assisted conditions with Cs₂CO₃, these triflates exhibit a mean oxygen/sulfur alkylation ratio of 5:1 , favoring O-alkylation . In contrast, Pyrrolidin-3-yl trifluoromethanesulfonate’s reactivity is directed toward enzyme inhibition rather than alkylation, reflecting its specialized biological role .

- Catalytic Utility: Scandium(III) triflate is a robust Lewis acid catalyst, stable under thermal stress and compatible with diverse solvents . Trimethylsilyl triflate, another catalyst, is pivotal in silylation reactions and commercially significant, with extensive market data tracking its consumption .

Biological Activity

Pyrrolidin-3-yl trifluoromethanesulfonate, a compound featuring a pyrrolidine ring and a trifluoromethanesulfonate group, is gaining attention for its potential biological activity. This article explores its synthesis, mechanisms of action, and applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

Pyrrolidin-3-yl trifluoromethanesulfonate is synthesized through the reaction of pyrrolidine with trifluoromethanesulfonic anhydride. This reaction typically occurs under inert atmospheric conditions to prevent moisture interference and is often performed at low temperatures to control reactivity. The triflate group significantly enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

The mechanism of action of pyrrolidin-3-yl trifluoromethanesulfonate primarily involves its electrophilic nature due to the triflate moiety, which acts as an excellent leaving group. This allows the compound to participate in nucleophilic substitution reactions, facilitating the formation of various biologically active derivatives. These derivatives are studied for their ability to modulate biological pathways, particularly in cancer treatment.

Anticancer Properties

Research indicates that derivatives of pyrrolidin-3-yl trifluoromethanesulfonate exhibit significant anticancer activity. For instance:

- In vitro studies have shown that certain derivatives can reduce cell viability in various cancer cell lines, including breast (MCF-7), stomach (SGC-7901), and liver (HepG2) cancers. Notably, one derivative demonstrated an IC50 value of 0.62 μM against human thymidylate synthase, indicating potent inhibitory effects compared to standard drugs like 5-fluorouracil .

| Cell Line | IC50 Value (μM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.7 ± 0.2 | 5-FU (22.8 ± 1.2) |

| SGC-7901 | 30.0 ± 1.2 | 5-FU (28.9 ± 2.2) |

| HepG2 | 18.3 ± 1.4 | 5-FU (16.7 ± 1.5) |

These findings suggest that pyrrolidin-3-yl trifluoromethanesulfonate derivatives may serve as promising candidates for developing new anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, compounds derived from pyrrolidin-3-yl trifluoromethanesulfonate have shown potential antimicrobial effects. Studies indicate that these compounds can inhibit the growth of various bacterial strains, although specific data on their efficacy against particular pathogens remains limited.

Case Studies

- Breast Cancer Treatment : A study evaluated a series of pyrrolidine derivatives for their cytotoxic effects on breast cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than conventional therapies, suggesting its potential as an effective treatment option .

- Target Interaction Analysis : Molecular docking studies have identified several protein targets for pyrrolidin-3-yl trifluoromethanesulfonate derivatives, including receptors involved in cancer signaling pathways. These interactions were supported by binding energy calculations that indicated strong affinities between the compounds and their targets .

Q & A

Basic: What are the recommended synthetic routes for Pyrrolidin-3-yl trifluoromethanesulfonate, and how can reaction efficiency be optimized?

Pyrrolidin-3-yl trifluoromethanesulfonate is typically synthesized via nucleophilic substitution or esterification of pyrrolidin-3-ol with trifluoromethanesulfonic anhydride. Optimization involves:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Catalyst use : Bases like Cs₂CO₃ can enhance reactivity, as seen in analogous triflate ester syntheses .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 10–15 min at 150°C) while improving yield, as demonstrated in alkylation protocols for related compounds .

Basic: What spectroscopic techniques are critical for characterizing Pyrrolidin-3-yl trifluoromethanesulfonate, and how are data interpreted?

- ¹H/¹³C NMR : Key for confirming the pyrrolidine ring structure and triflate group. For example, the triflate group (SO₂CF₃) shows characteristic ¹⁹F NMR signals near -75 ppm. Pyrrolidine protons appear as distinct multiplet patterns in ¹H NMR .

- Mass spectrometry (MS) : Validates molecular weight via [M+H]⁺ or [M–OTf]⁺ fragments.

- FT-IR : Confirms sulfonate (S=O stretching at ~1350–1150 cm⁻¹) and C-F bonds (1250–1100 cm⁻¹) .

Advanced: How does the steric environment of the pyrrolidine ring influence the reactivity of Pyrrolidin-3-yl trifluoromethanesulfonate in nucleophilic substitution reactions?

The 3-position of the pyrrolidine ring creates a steric hindrance that can slow nucleophilic attack. Computational modeling (e.g., DFT) or X-ray crystallography (as applied to related ionic liquids in ) can map steric effects. Modifying substituents (e.g., N-alkyl groups) or using bulky solvents (e.g., DMF) may alter reaction kinetics.

Advanced: What strategies mitigate competing side reactions when using Pyrrolidin-3-yl trifluoromethanesulfonate in multi-step syntheses?

- Chemoselectivity control : Additives like NaI (10 eq.) in DMF promote S-alkylation over O-alkylation, as shown in chemoselective alkylation studies .

- Inert atmosphere : Prevents hydrolysis of the triflate group.

- Real-time monitoring : Techniques like TLC or HPLC track intermediate formation and adjust conditions dynamically .

Basic: What are the key safety protocols for handling Pyrrolidin-3-yl trifluoromethanesulfonate in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and respirators (NIOSH-approved for organic vapors) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste disposal : Segregate waste and collaborate with certified agencies for hazardous material treatment .

Advanced: How can the stability of Pyrrolidin-3-yl trifluoromethanesulfonate under various storage conditions be quantitatively assessed?

- Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.

- Analytical methods : GC-MS or ¹⁹F NMR quantifies degradation products (e.g., free triflic acid). Compare with stability data for sodium triflate, which degrades <5% under similar conditions .

Advanced: In catalytic applications, how does the incorporation of a pyrrolidinium cation in trifluoromethanesulfonate salts influence their ionic behavior compared to alkali metal counterparts?

Pyrrolidinium cations enhance ionic liquid properties, such as lower melting points and higher thermal stability, compared to Na⁺ or Li⁺ salts. Electrochemical impedance spectroscopy (EIS) reveals higher ionic conductivity in pyrrolidinium triflates due to reduced lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.